molecular formula C12H23N3O3 B1521217 Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate CAS No. 1193388-56-5

Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate

Cat. No. B1521217
CAS RN: 1193388-56-5
M. Wt: 257.33 g/mol
InChI Key: GZWYGKAXHXAQJU-UHFFFAOYSA-N
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Description

Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate is a chemical compound with the CAS Number: 1193388-56-5 . It has a molecular weight of 257.33 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)10(16)9-13-4/h13H,5-9H2,1-4H3 . This suggests that the molecule consists of 12 carbon atoms, 23 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 257.33 . It is a powder in physical form . The storage temperature is room temperature .

Scientific Research Applications

Pharmaceutical Research

In pharmaceutical research, this compound serves as a precursor for the synthesis of a wide range of pharmacologically active molecules. Its piperazine core is particularly significant in the development of selective inhibitors for enzymes like factor Xa, a trypsin-like protease . The versatility of the piperazine ring allows for the creation of compounds with potential antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Biochemistry Applications

In biochemistry, the compound’s piperazine moiety is a key fragment in the synthesis of bioactive peptides. These peptides can be used to study protein-protein interactions, enzyme functions, and signal transduction pathways. The compound’s structural features make it suitable for conjugation with other biochemicals, aiding in the exploration of cellular processes .

Organic Chemistry

As an intermediate in organic synthesis, this compound is used to construct a variety of novel organic compounds, including amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones. These compounds have diverse applications, ranging from medicinal chemistry to agricultural chemicals .

Radiopharmaceutical Research

Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate is utilized in radiopharmaceutical research as a starting material for the synthesis of spiro-compounds. These spiro-compounds are instrumental in the mild introduction of fluorine-18, a radioactive isotope used in positron emission tomography (PET) imaging .

Industrial Uses

In the industrial sector, this compound’s derivatives are used in the formulation of products such as laboratory chemicals, food additives, drugs, pesticides, and biocidal products. Its role in the industrial synthesis of complex molecules underscores its importance in various manufacturing processes .

Safety and Handling Research

Research into the safety and handling of chemicals also utilizes this compound. Its safety data sheet (SDS) provides critical information on its handling, storage, and disposal, which is essential for maintaining laboratory safety standards .

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O3/c1-12(2,3)18-11(17)15-7-5-14(6-8-15)10(16)9-13-4/h13H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZWYGKAXHXAQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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